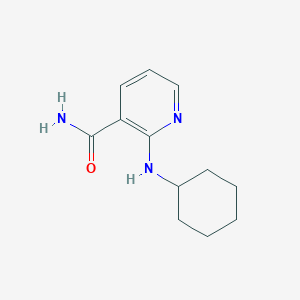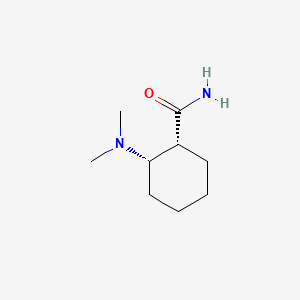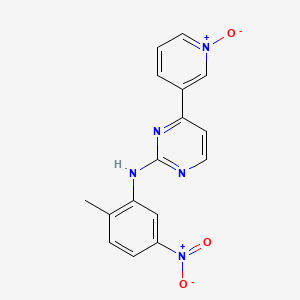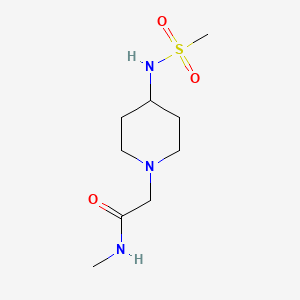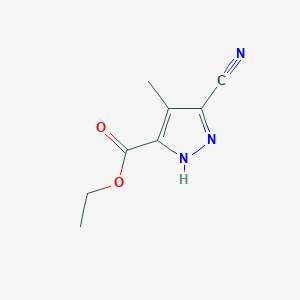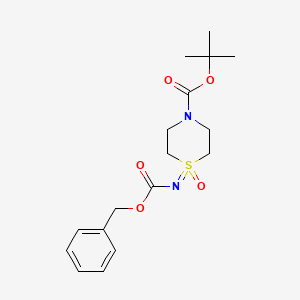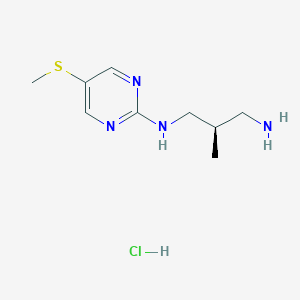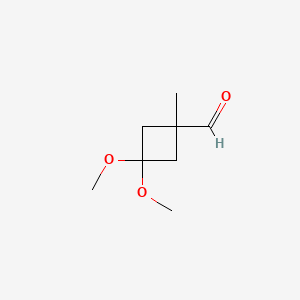
2-(Trimethylsilyl)ethylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethylZinc bromide is an organozinc compound with the molecular formula C₅H₁₃BrSiZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
2-(Trimethylsilyl)ethylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-(Trimethylsilyl)ethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2-(Trimethylsilyl)ethyl bromide+Zn→2-(Trimethylsilyl)ethylZinc bromide
Industrial production methods may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is crucial to maintain the quality of the product.
Chemical Reactions Analysis
2-(Trimethylsilyl)ethylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. Typical reagents include palladium or nickel catalysts.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, THF as a solvent, and inert atmospheres to prevent oxidation. Major products formed from these reactions include various substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trimethylsilyl)ethylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.
Biology: It can be used in the modification of biomolecules, such as the synthesis of glycosides.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 2-(Trimethylsilyl)ethylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
2-(Trimethylsilyl)ethylZinc bromide can be compared with other similar organozinc compounds, such as:
Phenylzinc bromide: Used in similar coupling reactions but with different reactivity and selectivity.
Methylzinc bromide: Another organozinc reagent with different applications in organic synthesis.
Ethylzinc bromide: Similar in structure but with different reactivity due to the absence of the trimethylsilyl group.
The uniqueness of this compound lies in its trimethylsilyl group, which provides steric protection and influences the reactivity of the compound, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);ethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13Si.BrH.Zn/c1-5-6(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYUPBKGYEJPM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrSiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
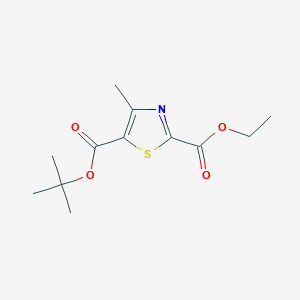
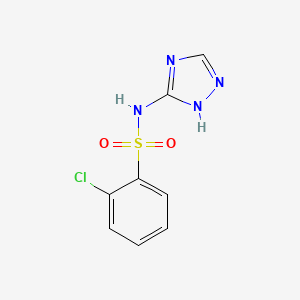
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
